Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine
The thieno[3,2-b]pyridine core is a privileged heterocyclic motif, recognized for its rigid, planar structure and rich electron density, making it a cornerstone for the synthesis of diverse fused heterocyclic systems.[1] Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, positioning them as highly promising candidates in drug discovery programs. Derivatives have been investigated as kinase inhibitors for oncology, negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5) for neurological disorders, and even as potential therapeutics for Huntington's disease.
This guide focuses on a strategically functionalized derivative, 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine . This molecule is not merely a single compound but a versatile synthetic platform, equipped with three distinct halogen atoms, each offering a unique handle for selective chemical modification. The bromine atom at the C3 position of the electron-rich thiophene ring is primed for palladium-catalyzed cross-coupling reactions. The chlorine atom at the C7 position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the C5-chloro group offers a third, less reactive site for potential diversification. This differential reactivity allows for a programmed, stepwise elaboration of the core, making it an exceptionally valuable building block for the construction of complex molecular architectures and the generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Structure of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine.
Physicochemical Properties
While comprehensive experimental data for 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is not widely published, its properties can be calculated or inferred from its constituent parts and closely related analogs. The table below summarizes these key characteristics. For reference, experimental data for the structurally similar 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS 912332-40-2) is included.[2][3]
| Property | Value | Reference / Method |
| IUPAC Name | 3-bromo-5,7-dichlorothieno[3,2-b]pyridine | - |
| CAS Number | Not available | - |
| Molecular Formula | C₇H₂BrCl₂NS | Calculated |
| Molecular Weight | 282.98 g/mol | Calculated |
| Monoisotopic Mass | 280.84716 Da | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | Analogy[2][4] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C. | Analogy[2][4] |
| XlogP (Predicted) | 4.3 | Predicted |
| Reference Analog | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Analog CAS | 912332-40-2 | [3] |
| Analog Mol. Formula | C₇H₃BrClNS | [3] |
| Analog Mol. Weight | 248.53 g/mol | [3] |
Spectroscopic Analysis (Exemplary)
Detailed spectra for this specific molecule are not publicly available. However, a robust prediction of its key spectral features can be made based on the analysis of its core structure and related compounds.
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¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region.
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One singlet, corresponding to the proton at the C2 position on the thiophene ring, would likely appear downfield due to the influence of the adjacent sulfur atom and the fused pyridine ring.
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The second singlet, for the proton at the C6 position on the pyridine ring, would also be in the aromatic region, influenced by the adjacent nitrogen and chlorine atoms.
-
-
¹³C NMR: The spectrum should display 7 distinct signals for the 7 carbon atoms in the heterocyclic core. The carbons bonded to halogens (C3, C5, C7) will show characteristic shifts, generally appearing further downfield.
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Mass Spectrometry: The mass spectrum would be highly characteristic due to the presence of three halogen atoms. The molecular ion peak (M+) would appear as a cluster of peaks reflecting the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a distinctive M, M+2, M+4, and M+6 pattern, which is a definitive signature for the presence of one bromine and two chlorine atoms.
Synthesis and Reactivity
The strategic value of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine lies in its synthetic accessibility and the tiered reactivity of its halogen substituents.
Proposed Synthesis
A logical and efficient synthesis involves the regioselective bromination of the commercially available 5,7-Dichlorothieno[3,2-b]pyridine (CAS 74695-44-6).[5] The thiophene ring is significantly more electron-rich than the dichloropyridine ring, making it more susceptible to electrophilic aromatic substitution.[6] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it provides a mild and controlled source of electrophilic bromine, typically leading to selective bromination at the C3 position of the thieno[3,2-b]pyridine system.
Caption: Proposed synthetic workflow for 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine.
Exemplary Protocol: Synthesis of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine
Causality: This protocol is based on standard procedures for the bromination of thiophene derivatives, where NBS is chosen for its high regioselectivity for the electron-rich thiophene ring over the deactivated pyridine ring.[7] Carbon tetrachloride (CCl₄) is a common solvent for radical-initiated NBS brominations, but polar aprotic solvents like DMF can also be effective for electrophilic bromination.
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Preparation: To a solution of 5,7-Dichlorothieno[3,2-b]pyridine (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.05-1.1 eq).
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Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
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Workup: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine.
Chemical Reactivity and Strategic Functionalization
The key utility of this building block is the orthogonal reactivity of its three halogen atoms, allowing for selective and sequential functionalization.
4.2.1 Palladium-Catalyzed Cross-Coupling at the C3-Position
The C-Br bond at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8] This reaction is a powerful tool for forming C-C bonds and introducing aryl or heteroaryl substituents, which is crucial for modulating the pharmacological properties of the final molecules.[1]
Caption: General scheme for Suzuki-Miyaura coupling at the C3-position.
Exemplary Protocol: Suzuki-Miyaura Coupling
Causality: This protocol employs a standard set of conditions for Suzuki couplings on heteroaryl bromides. A palladium(0) source like Pd(PPh₃)₄ is used to initiate the catalytic cycle. A base (K₂CO₃) is essential for the transmetalation step, and a solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.[1][9]
-
Setup: In a reaction vessel, combine 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.
4.2.2 Nucleophilic Aromatic Substitution (SNAr) at the C7-Position
The pyridine ring is inherently electron-deficient, which activates attached halogens towards nucleophilic aromatic substitution (SNAr). The C7 position (equivalent to C4 in a simple pyridine) is particularly activated for this reaction.[10][11] This reactivity is widely exploited in medicinal chemistry, for instance, in the synthesis of kinase inhibitors where the 7-chloro group is displaced by anilines.[12]
Exemplary Protocol: Nucleophilic Aromatic Substitution with an Aniline
Causality: SNAr reactions on chloropyridines typically require heat to overcome the activation energy. A base is often added to neutralize the HCl generated during the reaction, driving it to completion.
-
Setup: Combine 3-Aryl-5,7-dichlorothieno[3,2-b]pyridine (1.0 eq) (the product from the Suzuki step) and the desired aniline (1.1-1.5 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Base (Optional): An organic base like triethylamine or diisopropylethylamine (DIPEA) can be added to act as an acid scavenger.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The product is then isolated from the organic layer and purified by column chromatography or recrystallization.
Applications in Drug Discovery
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is a quintessential building block for drug discovery, enabling rapid and systematic exploration of chemical space around a proven pharmacophore.
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Library Synthesis: Its orthogonal reactivity allows for the creation of large libraries of compounds for high-throughput screening. One can first perform a Suzuki coupling at C3 with a set of boronic acids and then react each of those products with a set of anilines at C7, exponentially increasing the number of unique final compounds.
-
Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold is a key component of many kinase inhibitors. The ability to install a substituted aniline at the C7-position is a common strategy for targeting the ATP-binding site of kinases.[12]
-
CNS Agents: As demonstrated by the discovery of mGlu5 negative allosteric modulators, this scaffold is effective for generating brain-penetrant compounds with potential applications in treating a variety of central nervous system disorders.
Safety and Handling
Based on the hazard information for the closely related 3-Bromo-5-chlorothieno[3,2-b]pyridine, the target compound should be handled with care.[2][3][4]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]
-
References
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- ACS Publications. (2008). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.
- Iqbal, M. A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
- Abbiati, G., et al. (2021).
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PubChem. 3-Bromo-5-chlorothieno(3,2-b)pyridine. National Center for Biotechnology Information. [Link]
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- Tanimoto, H., et al. (2021). Directed nucleophilic aromatic substitution reaction.
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PubChemLite. 3-bromo-5-chlorothieno[3,2-b]pyridine. Université du Luxembourg. [Link]
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BuyersGuideChem. 3-Bromo-thieno[3,2-b]pyridine suppliers and producers. BuyersGuideChem. [Link]
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PubChem. 5,7-Dichlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Pathak, R., et al. (2014).
- Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts.
- ChemRxiv. (2022).
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- Clementi, S., et al. (1973). Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2.
- K. S. A., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI.
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- Sciforum. (2025). Synthesis and new reactions of 3,6-diaminothieno[2,3-b]pyridine-5-carbonitriles. Sciforum.
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